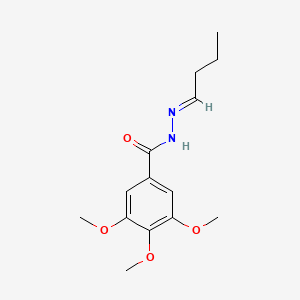

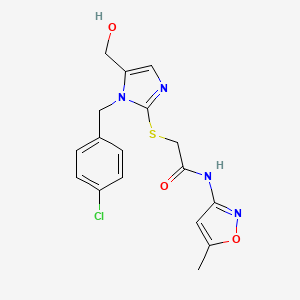

![molecular formula C20H27N5OS B2732558 2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-33-1](/img/structure/B2732558.png)

2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Ethyl-5-((4-ethylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The compound belongs to the class of organic compounds known as n-arylpiperazines , which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

One study detailed the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity, demonstrating the potential of such compounds in addressing various biological targets (Başoğlu et al., 2013).

Antimicrobial Agents

Another research focused on the synthesis and biological evaluation of thiazolidinone derivatives as antimicrobial agents. The newly synthesized compounds were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showcasing the importance of structural modifications in enhancing antimicrobial efficacy (Patel et al., 2012).

Anti-Inflammatory and Oxidative Stress Studies

The anti-inflammatory activity of thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products was explored, indicating potential applications in designing anti-inflammatory agents. Additionally, certain thiazolo-triazole compounds were investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their utility in managing oxidative stress-related conditions (Tozkoparan et al., 1999; Aktay et al., 2005).

Crystal Structure Analysis

The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined, providing insights into the conformation and geometry of such molecules. This information is crucial for understanding the interaction mechanisms of these compounds with biological targets (Ozbey et al., 2001).

Anticancer and Anti-5-lipoxygenase Agents

Research into novel pyrazolopyrimidines derivatives evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the potential of such compounds in cancer therapy and inflammation management (Rahmouni et al., 2016).

Mechanism of Action

The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5OS/c1-4-16-21-20-25(22-16)19(26)18(27-20)17(15-8-6-14(3)7-9-15)24-12-10-23(5-2)11-13-24/h6-9,17,26H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXULODGLVHYUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)CC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2732479.png)

![1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732482.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)

![N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B2732485.png)

![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)

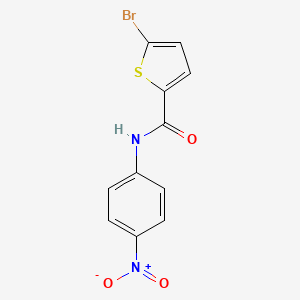

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)

![3,4-difluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2732490.png)